molecular formula C10H14N2O2S B3720388 3-allyl-6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone

3-allyl-6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone

Cat. No. B3720388
M. Wt: 226.30 g/mol
InChI Key: OQXUWRFMVQKUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone is a chemical compound with potential biomedical applications. It belongs to the class of pyrimidine derivatives and is synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of 3-allyl-6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that its anti-inflammatory and anti-tumor properties are due to its ability to inhibit the production of cytokines and chemokines. It has also been suggested that it may act as an antioxidant and protect cells from oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-allyl-6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone has a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells. It has also been shown to inhibit the growth of cancer cells and reduce the risk of tumor formation. Additionally, it has been shown to have anti-viral properties and may be effective in the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One advantage of using 3-allyl-6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone in lab experiments is its potential use in the development of new drugs for the treatment of various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.

Future Directions

There are several future directions for the study of 3-allyl-6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone. One direction is to further investigate its potential use in the treatment of Alzheimer's disease. Another direction is to study its potential use in the treatment of other viral infections. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

3-allyl-6-hydroxy-2-(propylthio)-4(3H)-pyrimidinone has been studied for its potential biomedical applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in the treatment of Alzheimer's disease.

properties

IUPAC Name

6-hydroxy-3-prop-2-enyl-2-propylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-3-5-12-9(14)7-8(13)11-10(12)15-6-4-2/h3,7,13H,1,4-6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQXUWRFMVQKUHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC(=O)N1CC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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